molecular formula C7H6NO7P B14362753 3-Nitro-4-phosphonobenzoic acid CAS No. 92747-77-8

3-Nitro-4-phosphonobenzoic acid

Cat. No.: B14362753
CAS No.: 92747-77-8
M. Wt: 247.10 g/mol
InChI Key: ODZIVPXSEQHKBS-UHFFFAOYSA-N
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Description

3-Nitro-4-phosphonobenzoic acid is an organic compound that features both nitro and phosphonic acid functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-phosphonobenzoic acid typically involves the nitration of 4-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-phosphonobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Reduction: The major product formed is 3-amino-4-phosphonobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

3-Nitro-4-phosphonobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Nitro-4-phosphonobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or other biochemical effects. The phosphonic acid group can also participate in binding interactions with metal ions or other molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but lacks the phosphonic acid group.

    4-Phosphonobenzoic acid: Similar in structure but lacks the nitro group.

    3,5-Dinitrobenzoic acid: Contains two nitro groups but lacks the phosphonic acid group.

Uniqueness: 3-Nitro-4-phosphonobenzoic acid is unique due to the presence of both nitro and phosphonic acid functional groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

92747-77-8

Molecular Formula

C7H6NO7P

Molecular Weight

247.10 g/mol

IUPAC Name

3-nitro-4-phosphonobenzoic acid

InChI

InChI=1S/C7H6NO7P/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,9,10)(H2,13,14,15)

InChI Key

ODZIVPXSEQHKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])P(=O)(O)O

Origin of Product

United States

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